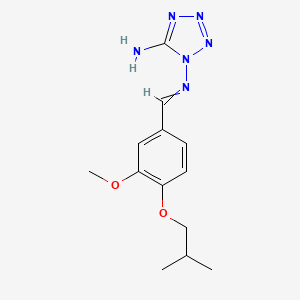
N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MNNG, is a chemical compound that has been widely used in scientific research due to its unique properties and mechanism of action. MNNG is a potent mutagen that can induce DNA damage and has been used to study the mutagenic effects of various agents on cells.
Wirkmechanismus
N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide induces DNA damage by alkylating guanine residues in DNA. This leads to the formation of O6-methylguanine, which can cause mispairing of nucleotides during DNA replication and ultimately lead to mutations. N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to induce DNA strand breaks and to inhibit DNA repair mechanisms.
Biochemical and Physiological Effects:
N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to induce mutations in a variety of organisms, including bacteria, yeast, and mammalian cells. It has been used to study the mutagenic effects of various agents on cells and to investigate the mechanisms of DNA repair. N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it is a potent mutagen that can induce DNA damage in cells. This makes it a useful tool for studying the mutagenic effects of various agents on cells and for investigating the mechanisms of DNA repair. However, one limitation of using N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide is that it is toxic and can cause DNA damage in normal cells as well as cancer cells. This can make it difficult to use N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide in cancer therapies.
Zukünftige Richtungen
There are many future directions for research involving N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of research is the development of cancer therapies that target the DNA damage induced by N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide. Another area of research is the investigation of the mechanisms of DNA repair and the development of new therapies that target these mechanisms. Additionally, N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide could be used to study the mutagenic effects of environmental toxins and to investigate the role of DNA damage in aging and age-related diseases.
Synthesemethoden
N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized by reacting 2-methyl-5-nitroaniline with methylsulfonyl chloride in the presence of a base. The resulting product is then reacted with glycine to form N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide has been widely used in scientific research as a mutagen to induce DNA damage in cells. It has been used to study the mutagenic effects of various agents on cells and to investigate the mechanisms of DNA repair. N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide has also been used to study the role of DNA damage in cancer development and to develop cancer therapies.
Eigenschaften
IUPAC Name |
2-(2-methyl-N-methylsulfonyl-5-nitroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5S/c1-7-3-4-8(13(15)16)5-9(7)12(6-10(11)14)19(2,17)18/h3-5H,6H2,1-2H3,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEKLLPIDGQZOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5713322.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B5713334.png)
![2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5713343.png)
![N'-[1-(4-ethylphenyl)ethylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5713355.png)




![methyl 4-({[(1-methyl-1H-1,2,3-benzotriazol-5-yl)amino]carbonyl}amino)benzoate](/img/structure/B5713403.png)
![1-{[(3-bromobenzyl)thio]acetyl}piperidine](/img/structure/B5713411.png)

![N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea](/img/structure/B5713424.png)
